2,7-Dichloro-9H-xanthene-9-carboxylic acid
Overview
Description
2,7-Dichloro-9H-xanthene-9-carboxylic acid is a chemical compound that belongs to the xanthene family. It is characterized by the presence of two chlorine atoms at the 2 and 7 positions, and a carboxylic acid group at the 9 position on the xanthene ring. This compound is known for its unique properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-9H-xanthene-9-carboxylic acid typically involves the chlorination of xanthene-9-carboxylic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of dichloro-xanthene-9,10-quinone.
Reduction: Formation of 2,7-dichloro-9H-xanthene-9-methanol.
Substitution: Formation of 2,7-diamino-9H-xanthene-9-carboxylic acid or 2,7-dithiol-9H-xanthene-9-carboxylic acid.
Scientific Research Applications
2,7-Dichloro-9H-xanthene-9-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and fluorescent probes.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-9H-xanthene-9-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to cellular components, enabling the visualization of biological processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Xanthene-9-carboxylic acid
- 2,7-Dichlorofluorescein
- 2,7-Dichlororhodamine
Uniqueness
2,7-Dichloro-9H-xanthene-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,7-dichloro-9H-xanthene-9-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUBZGSJBOWQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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